molecular formula C8H11ClN2O B2718571 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride CAS No. 1461713-22-3

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride

Cat. No.: B2718571
CAS No.: 1461713-22-3
M. Wt: 186.64
InChI Key: IEBDJXUQXIXQLT-UHFFFAOYSA-N
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Description

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride is an organic compound with the molecular formula C₈H₁₁ClN₂O. It is a derivative of ethanone, featuring a hydrazinyl group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-nitroacetophenone with hydrazine hydrate under acidic conditions, followed by reduction to yield the desired hydrazinyl derivative. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and stringent quality control measures to produce the compound in bulk quantities. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxy group instead of a hydrazinyl group.

    1-(4-Aminophenyl)ethan-1-one: Features an amino group in place of the hydrazinyl group.

    1-(4-Methylphenyl)ethan-1-one: Contains a methyl group on the phenyl ring.

Uniqueness: 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name

1-(4-hydrazinylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-6(11)7-2-4-8(10-9)5-3-7;/h2-5,10H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBDJXUQXIXQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-22-3
Record name 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride
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